tert-butyl N-(2-cyano-1-phenylethyl)carbamate
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Overview
Description
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis Advancements
- tert-butyl N-(2-cyano-1-phenylethyl)carbamate has been utilized in the synthesis of various chemical compounds. For example, a high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, showcasing advantages in simplicity, cost efficiency, and industry reliability (Li et al., 2015).
Structural and Crystallography Studies
- The compound has also been involved in structural studies, such as in the crystallography of carbamates, aiding in understanding the molecular configurations and bonding properties of similar organic compounds (Weber et al., 1995).
Enantioselective Synthesis
- It has been used in enantioselective synthesis processes, which are critical in the development of chiral drugs and substances, demonstrating its utility in precise pharmaceutical manufacturing (Yang et al., 2009).
Atmospheric CO2 Fixation Studies
- Research involving this compound has also extended to atmospheric CO2 fixation studies. This indicates its potential application in environmental chemistry and efforts to mitigate climate change effects (Takeda et al., 2012).
Applications in Organic Chemistry
- The compound has found utility in various organic chemistry processes, such as in the preparation and reaction of certain furans and indoles, underscoring its versatility in organic synthesis (Padwa et al., 2003).
Kinetic Resolution Studies
- It's also been employed in enzymatic kinetic resolution studies, which are pivotal for producing enantiomerically pure compounds, essential in modern drug development (Piovan et al., 2011).
Mechanism of Action
Target of Action
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is a complex organic compound. Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
The compound is a type of tert-butyl carbamate . Carbamates are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in bone remodeling .
Pharmacokinetics
The molecular weight of the compound is 246.31 , which may influence its bioavailability and distribution.
Result of Action
Related compounds have been shown to display potent endoprotease activity against fibrinogen at acid ph .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value has been found to be a crucial factor in the yield of similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNUIQSUXHIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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